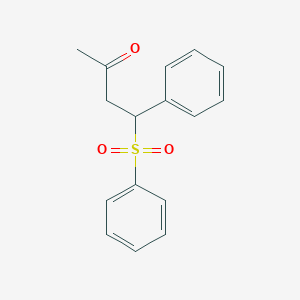
4-phenyl-4-(phenylsulfonyl)-2-butanone
Übersicht
Beschreibung
4-phenyl-4-(phenylsulfonyl)-2-butanone, also known as sulfonyl ketone, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonyl-containing compounds, and it has been found to have various applications in different fields of study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fabrication
4-phenyl-2-butanone has been synthesized through a series of reactions involving ethyl acetoacetate and benzyl chloride, leading to applications in medicinal chemistry, particularly in synthesizing medications for inflammation and codeine (Jiangli Zhang, 2005).
Biocatalytic Preparation and Chirality
Biocatalytic processes using Pichia farinosa and Rhodococcus rhodochrous have been developed for preparing enantiomerically pure forms of 4-(phenylsulfonyl)-2-butanone. These processes are significant for producing specific chiral forms of chemicals, which is crucial in pharmaceutical applications (T. Sugai, Y. Ohtsuka, H. Ohta, 1996).
Reactions with Other Compounds
Studies have shown that 2-butanone derivatives, such as 4-phenyl-2-butanone, react with various compounds like cyclic ketones and alkynes. These reactions are fundamental in organic synthesis, leading to a range of products with potential pharmacological activities (M. Yoshimoto, N. Ishida, Y. Kishida, 1971).
Radioactive Synthesis
4-phenyl-2-butanone has been used in radioactive synthesis, like the preparation of carbon-14 labeled compounds. This application is vital in tracer studies for drug development and biochemical research (D. Dischino, J. Banville, R. Rémillard, 2003).
Antimicrobial Activity
Novel cyclization of related compounds, like 4-(substituted-phenylsulfonamido)butanoic acids, to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, has been studied for antimicrobial activity. This research highlights the potential of 4-phenyl-2-butanone derivatives in developing new antimicrobial agents (M. Zareef, R. Iqbal, M. Arfan, 2008).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-4-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIACIFRQGWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386037 | |
| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62692-46-0 | |
| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)

![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)
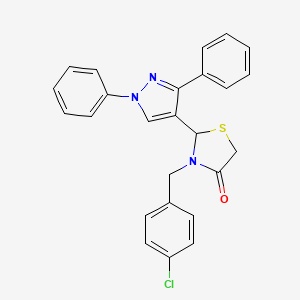
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)
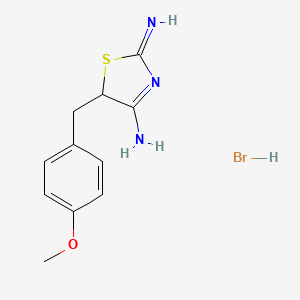
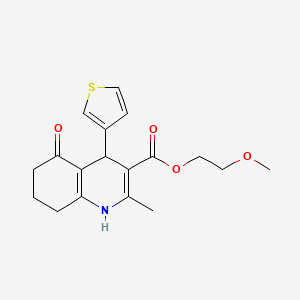
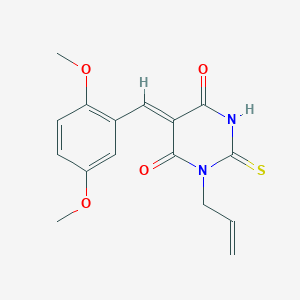
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)